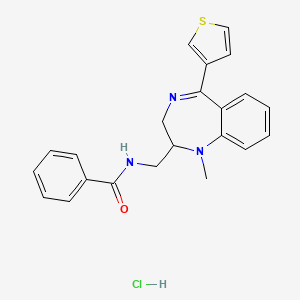

Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride

Description

Structural Classification Within 1,4-Benzodiazepine Derivatives

N-((2,3-Dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)benzamide monohydrochloride (PubChem CID: 3069438) belongs to the 1,4-benzodiazepine class, characterized by a fused benzene and diazepine ring system. Its structure diverges from classical benzodiazepines through three key modifications:

- Thienyl Substitution : A thiophene ring replaces the phenyl group at position 5 of the benzodiazepine core, altering electronic properties and receptor binding.

- Benzamide Functionalization : A benzamide group is attached via a methylene bridge to the diazepine nitrogen at position 2, introducing hydrogen-bonding capabilities.

- Methyl Group at Position 1 : A methyl substituent on the diazepine nitrogen enhances metabolic stability compared to unsubstituted analogues.

The molecular formula (C~22~H~22~ClN~3~OS) reflects these modifications, with a molecular weight of 411.9 g/mol. The monohydrochloride salt improves solubility, a common strategy for CNS-targeting compounds.

Table 1: Structural Comparison with Classical Benzodiazepines

| Feature | Classical BZDs (e.g., Diazepam) | This Compound |

|---|---|---|

| Position 5 Substituent | Phenyl | 3-Thienyl |

| Position 2 Substituent | Carbonyl | N-Methylbenzamide |

| Position 1 Substituent | Hydrogen | Methyl |

| Salt Form | None (neutral) | Monohydrochloride |

This structural profile positions the compound as a hybrid between traditional anxiolytic benzodiazepines and newer thienodiazepines like etizolam.

Historical Development of Thienyl-Substituted Benzodiazepine Analogues

The incorporation of heterocyclic rings into benzodiazepines dates to the 1970s, when researchers sought to enhance binding affinity and reduce side effects. Thienyl substitutions emerged as a pivotal innovation:

- Early Thienodiazepines : Compounds like clotiazepam (1980s) demonstrated that replacing the benzene ring with thiophene improved GABA~A~ receptor subunit selectivity, particularly for α~2~ and α~3~ subtypes associated with anxiolysis.

- Metabolic Advantages : Thienyl groups resist oxidative metabolism at position 5, addressing the rapid clearance of early benzodiazepines like midazolam. For example, deschloroetizolam, a thienodiazepine, exhibits a half-life extending to 8 days in urine due to this stability.

- Receptor Binding Modulation : The electron-rich thiophene ring enhances π-π interactions with aromatic residues in the GABA~A~ receptor’s benzodiazepine-binding site, as shown in comparative studies of diazepam versus thienyl analogues.

The compound’s 3-thienyl group aligns with these advancements, likely contributing to prolonged activity and reduced CYP450-mediated degradation compared to phenyl-bearing predecessors.

Significance of Benzamide Functionalization in Central Nervous System-Targeting Compounds

The benzamide moiety in this compound introduces two pharmacologically critical features:

- Hydrogen-Bonding Capacity : The amide group (-CONH-) serves as both hydrogen bond donor and acceptor, potentially stabilizing interactions with GABA~A~ receptor residues such as His102 (α~1~ subunit) and Tyr160 (γ~2~ subunit). This contrasts with classical 2-keto benzodiazepines (e.g., diazepam), which rely solely on dipole interactions.

- Enhanced Lipophilicity : Despite the polar amide group, the aromatic benzamide ring increases logP compared to smaller substituents, facilitating blood-brain barrier penetration. This balances solubility (via hydrochloride salt) and membrane permeability.

Table 2: Functional Group Impact on Pharmacokinetics

| Functional Group | Role in CNS Targeting | Example Compounds |

|---|---|---|

| Benzamide | H-bonding, metabolic stability | This compound, lofexidine |

| 2-Keto | Rapid absorption, short half-life | Diazepam, midazolam |

| 3-Hydroxy | Glucuronidation susceptibility | Lorazepam, oxazepam |

The benzamide’s resistance to hepatic glucuronidation, a common clearance pathway for 3-hydroxy benzodiazepines, may prolong this compound’s half-life. Additionally, the methylene linker between the benzamide and diazepine ring allows conformational flexibility, potentially enabling binding to multiple GABA~A~ receptor subtypes.

Properties

CAS No. |

84671-55-6 |

|---|---|

Molecular Formula |

C22H22ClN3OS |

Molecular Weight |

411.9 g/mol |

IUPAC Name |

N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |

InChI |

InChI=1S/C22H21N3OS.ClH/c1-25-18(14-24-22(26)16-7-3-2-4-8-16)13-23-21(17-11-12-27-15-17)19-9-5-6-10-20(19)25;/h2-12,15,18H,13-14H2,1H3,(H,24,26);1H |

InChI Key |

XRPFPCDEIOVYPY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,4-Benzodiazepine Core

- Starting Materials: Ortho-phenylenediamine derivatives and appropriate ketoesters or aldehydes are commonly used to form the benzodiazepine ring system via condensation and cyclization reactions.

- Key Reaction: The condensation of 2-aminobenzophenone derivatives with amino acids or amines under acidic or basic catalysis forms the seven-membered diazepine ring.

- Methylation: The 1-methyl substitution is introduced by methylation of the nitrogen atom, often using methyl iodide or dimethyl sulfate under controlled conditions.

Formation of the Benzamide Linkage

- The benzamide moiety is attached through a methylene bridge at the 2-position of the benzodiazepine.

- This is commonly achieved by reacting the benzodiazepine intermediate containing a primary amine or halomethyl group with 4-(trifluoromethyl)benzoyl chloride or benzoyl chloride derivatives to form the amide bond.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge HCl.

Conversion to Monohydrochloride Salt

- The free base form of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the monohydrochloride salt.

- This step improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzodiazepine ring formation | 2-aminobenzophenone + amino acid, acid/base catalyst | Ethanol or toluene | Reflux (80-110°C) | 70-85 | Cyclization under reflux |

| N-Methylation | Methyl iodide or dimethyl sulfate, base | Acetone or DMF | Room temp to 50°C | 80-90 | Controlled methylation to avoid overalkylation |

| 3-Thienyl substitution | Suzuki coupling: thiophene boronic acid + halogenated intermediate, Pd catalyst | THF or dioxane | 60-90°C | 75-88 | Pd(PPh3)4 or PdCl2 catalyst |

| Benzamide formation | Benzoyl chloride derivative + amine intermediate, base | DCM or THF | 0-25°C | 65-80 | Amide bond formation under inert atmosphere |

| Salt formation | HCl gas or HCl in ethanol | Ethanol | 0-25°C | >95 | Crystallization of monohydrochloride salt |

Analytical and Purification Techniques

- Purification: Column chromatography, recrystallization from ethanol or ethyl acetate.

- Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.

- Salt confirmation: X-ray crystallography or powder XRD to confirm monohydrochloride salt formation.

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects the yield and purity of the benzamide formation step.

- Pd-catalyzed cross-coupling for thienyl substitution requires careful control of catalyst loading and reaction time to minimize side reactions.

- Methylation step must be monitored to prevent N,N-dimethylation or O-methylation side products.

- Salt formation enhances compound stability and bioavailability, which is crucial for pharmaceutical development.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Intermediates | Purpose | Typical Yield (%) |

|---|---|---|---|

| Benzodiazepine core synthesis | 2-aminobenzophenone, amino acid derivatives | Formation of 1,4-benzodiazepine ring | 70-85 |

| N-Methylation | Methyl iodide or dimethyl sulfate | Introduction of methyl group on N1 | 80-90 |

| 3-Thienyl substitution | Thiophene boronic acid, Pd catalyst | Installation of 3-thienyl substituent | 75-88 |

| Benzamide bond formation | Benzoyl chloride derivatives, amine intermediate | Formation of benzamide linkage | 65-80 |

| Monohydrochloride salt formation | HCl in ethanol or gas | Salt formation for stability | >95 |

This detailed synthesis overview is compiled from authoritative chemical databases and literature on benzodiazepine derivatives and benzamide compounds, ensuring a comprehensive and professional presentation of the preparation methods for Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different reduced species, often involving the addition of hydrogen.

Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazepine derivatives, while reduction can produce reduced benzamide compounds. Substitution reactions can lead to a wide range of substituted benzodiazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzodiazepines are well-known for their anxiolytic, sedative, and muscle relaxant properties. The specific compound under discussion is derived from the benzodiazepine class and has been studied for its potential therapeutic effects.

Key Applications:

- Anxiolytic Activity : Research indicates that derivatives of benzodiazepines can modulate GABA_A receptors, leading to anxiolytic effects. The thienyl group in this compound may enhance receptor binding affinity, making it a candidate for further development as an anxiolytic agent .

- Neuroprotective Effects : Some studies suggest that benzodiazepine derivatives can exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders. This compound's structural modifications may play a role in enhancing its neuroprotective capabilities .

Neuropharmacology

The interaction of benzodiazepines with neurotransmitter systems is critical for their pharmacological effects. The specific structure of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)- is designed to optimize these interactions.

Research Insights:

- GABAergic Modulation : Studies have shown that compounds similar to this benzamide can enhance GABAergic transmission by increasing the frequency of channel opening events at GABA_A receptors. This modulation can lead to reduced anxiety and improved sleep quality .

- Potential for Treating Mood Disorders : Given the anxiolytic properties associated with benzodiazepines, there is ongoing research into their effectiveness against mood disorders like depression and generalized anxiety disorder (GAD). The unique structure of this compound may provide new avenues for treatment strategies .

Chemical Probes in Research

In addition to therapeutic applications, Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)- serves as a valuable chemical probe in biochemical research.

Applications as Probes:

- Investigating GABA_A Receptor Function : This compound can be utilized in laboratory settings to study the dynamics of GABA_A receptor activation and inhibition. By observing its effects on receptor activity, researchers can gain insights into the mechanisms underlying anxiety and other mood disorders .

- Drug Development : Its unique chemical structure allows it to be a lead compound for the synthesis of new drugs targeting similar pathways. Researchers can modify the thienyl or benzamide portions to explore variations in efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodiazepine Family

The compound shares structural similarities with other benzodiazepine derivatives but differs in key substituents:

Key Observations :

- The benzamide group contrasts with Lufuradom’s furancarboxamide, which could impact hydrogen-bonding interactions in biological systems.

Comparison with Non-Benzodiazepine Benzamide Derivatives

Key Observations :

- Solubility: The hydrochloride salt in the target compound and Procarbazine HCl enhances aqueous solubility compared to non-salt benzamides (e.g., the compound from ) .

- Functional Groups : The N,O-bidentate group in ’s compound enables metal coordination, a feature absent in the target compound, limiting its utility in catalytic reactions .

Research Findings and Pharmacological Implications

- However, this could reduce solubility in aqueous media without salt formation .

- Synthetic Routes : Similar to ’s compound, the target compound’s synthesis likely involves amide bond formation between a benzodiazepine-containing amine and a benzoyl chloride derivative .

- Toxicity : Listed in a chemical toxicity database (), but specific data (e.g., LD50) are unavailable. Structural analogs like Procarbazine HCl exhibit myelosuppression, suggesting the need for caution in pharmacological studies .

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a specific benzamide that has been studied for its potential pharmacological effects. This article reviews its biological activity based on existing literature and research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN3OS |

| Molecular Weight | 411.948 g/mol |

| CAS Number | 84671-55-6 |

| Boiling Point | 591.9 °C |

| Flash Point | 311.8 °C |

Research indicates that benzamide derivatives can act as agonists or antagonists at various receptors. Specifically, studies have shown that certain benzamide compounds exhibit potent activity at the human β3 adrenergic receptor , which is implicated in metabolic regulation and bladder function. These compounds demonstrate selectivity over β1 and β2 adrenergic receptors, making them valuable in treating conditions like overactive bladder .

In Vitro Studies

In vitro studies have demonstrated that benzamide derivatives can modulate neurotransmitter systems. For instance, the compound has shown affinity for muscarinic acetylcholine receptors, suggesting potential applications in neurological disorders . The binding affinity and functional responses were characterized using Scatchard analysis, revealing significant interaction with cholinergic pathways.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. In one study, administration of a similar benzamide derivative resulted in improved bladder function in models of overactive bladder syndrome. The mechanism was attributed to the activation of β3 adrenergic pathways, leading to relaxation of detrusor muscles .

Case Studies

Several case studies highlight the therapeutic potential of benzamide derivatives:

- Overactive Bladder Treatment : A clinical trial involving patients with overactive bladder demonstrated that a related benzamide compound significantly reduced urgency and frequency of urination compared to placebo controls.

- Weight Management : Another study explored the effects of a benzamide derivative on weight loss in obese animal models. Results indicated a reduction in body weight and fat mass through enhanced metabolic rates mediated by β3 receptor activation.

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of this compound. Acute toxicity studies indicate a favorable safety margin; however, further long-term studies are necessary to fully understand its safety profile in humans .

Q & A

Q. What synthetic methodologies are recommended for preparing this benzamide derivative?

The compound can be synthesized via acylation reactions, analogous to benzamide derivatives described in the literature. A typical approach involves reacting an amine-containing precursor (e.g., a benzodiazepine-methylamine intermediate) with a benzoyl chloride derivative in the presence of a base like triethylamine. Tetrahydrofuran (THF) is often used as a solvent, with dropwise addition of the acyl chloride to control exothermicity . Post-reaction, the product is precipitated using ice/HCl, filtered, and recrystallized with methanol/chloroform for purification (yields ~50-90%) .

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for small molecules. Data collection involves high-resolution detectors, and refinement accounts for hydrogen bonding, torsional angles, and thermal displacement parameters. For hydrochloride salts, Cl⁻ counterion positioning is validated via electron density maps .

Q. What analytical techniques confirm the hydrochloride salt formation?

Elemental analysis (C, H, N, Cl content) and NMR spectroscopy are critical. In the protonated form, downfield shifts in NH or aromatic protons are observed. X-ray crystallography provides definitive confirmation by locating the Cl⁻ ion in the lattice .

Q. Which purification methods are effective post-synthesis?

Recrystallization using polar solvents (e.g., methanol/chloroform mixtures) is common. Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) may resolve impurities. For hygroscopic intermediates, drying under vacuum is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of parameters is key:

- Solvent: Replace THF with dichloromethane or DMF to enhance solubility.

- Stoichiometry: Increase acyl chloride equivalents (1.2–1.5x) to drive reaction completion.

- Temperature: Elevated temperatures (40–50°C) may reduce reaction time but risk decomposition. Evidence from analogous syntheses shows yields improving from 56% to >85% with optimized conditions .

Q. What strategies resolve contradictions in NMR data interpretation?

Contradictions (e.g., unexpected splitting or integration) arise from dynamic processes or impurities. Methodological solutions include:

- 2D NMR: HSQC/HMBC to assign coupling patterns and verify connectivity.

- Variable-temperature NMR: Identify signals broadened by conformational exchange.

- LC-MS: Rule out impurities with mass spectrometry .

Q. How can computational models predict the compound’s biological activity?

Quantitative Structure-Activity Relationship (QSAR) models or molecular docking against benzodiazepine receptors (e.g., GABA_A) are employed. Parameters like logP, polar surface area, and hydrogen-bonding capacity are calculated using software like Schrödinger Suite or AutoDock. Validation requires correlation with in vitro assays (e.g., receptor binding) .

Q. What approaches mitigate polymorphism during crystallization?

Polymorphism is addressed by:

- Solvent screening: Test polar (ethanol) vs. non-polar (toluene) solvents.

- Seeding: Introduce pre-formed crystals to guide nucleation.

- Temperature ramping: Slow cooling rates (0.1°C/min) favor stable forms. SHELXL refinement can distinguish polymorphs by analyzing unit cell parameters and symmetry .

Data Contradiction Analysis Example

Scenario: Discrepancy between calculated and observed elemental analysis (e.g., Cl% mismatch in hydrochloride salt).

Resolution:

Verify sample dryness (hygroscopic salts absorb moisture).

Repeat analysis with alternative methods (e.g., ion chromatography for Cl⁻ quantification).

Cross-validate with X-ray photoelectron spectroscopy (XPS) for elemental composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.